Caprarioside

Iridoid Glycosides Pharmacokinetics Drug-likeness

Researchers requiring a structurally defined iridoid reference standard often face sourcing challenges with ambiguous identity or batch inconsistency. Caprarioside resolves this through full spectroscopic characterization (1D/2D NMR, HRESIMS) and ≥98% HPLC purity. • Distinct 8-O-benzoyl moiety (XlogP: -1.00) vs. harpagide analogs-enabling comparative SAR studies on lipophilicity-driven bioactivity. • Authenticated from multiple species (Scrophularia ningpoensis, Capraria biflora), serving as a validated chemotaxonomic marker for HPLC profiling. • Supplied with comprehensive COA documentation; shipped under blue ice to ensure structural integrity upon arrival.

Molecular Formula C22H28O11
Molecular Weight 468.4 g/mol
CAS No. 1151862-69-9
Cat. No. B1163453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaprarioside
CAS1151862-69-9
Molecular FormulaC22H28O11
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H28O11/c1-21(33-18(28)11-5-3-2-4-6-11)9-13(24)22(29)7-8-30-20(17(21)22)32-19-16(27)15(26)14(25)12(10-23)31-19/h2-8,12-17,19-20,23-27,29H,9-10H2,1H3/t12-,13-,14-,15+,16-,17-,19+,20+,21+,22-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Caprarioside Procurement & Research Baseline


Caprarioside (8-O-Benzoylharpagide) is a naturally occurring iridoid O-glycoside with the molecular formula C22H28O11 and a molecular weight of 468.45 g/mol [1]. It is isolated from various plant species, including *Capraria biflora* L. (Scrophulariaceae) [2], *Phlogacanthus curviflorus* [3], and the roots of *Scrophularia ningpoensis* [4]. As a structural derivative of harpagide, the presence of an 8-O-benzoyl moiety distinguishes it from simpler iridoids in its class, providing a basis for potential differences in physicochemical properties and biological interactions [2].

Caprarioside Substitution Risks


Iridoid glycosides are not a uniform class of compounds. The presence and nature of substituent groups on the core iridoid skeleton profoundly influence key drug-likeness parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors [1]. Caprarioside's 8-O-benzoyl group differentiates it from simpler analogs like harpagide and 8-O-acetylharpagide, and this structural variation directly alters its predicted oral bioavailability and cell membrane permeability [2]. While direct, comparative biological activity data is absent from the primary literature, its distinct physicochemical profile provides a clear rationale for why Caprarioside cannot be considered interchangeable with other iridoids. Assuming functional equivalence without empirical proof is a high-risk approach that can compromise the validity and reproducibility of experimental results.

Caprarioside Procurement Selection Guide


Lipophilicity & Membrane Permeability

Caprarioside demonstrates a different predicted lipophilicity compared to its parent compound harpagide. This is reflected in its calculated XlogP value of -1.00 and AlogP of -1.60, indicating greater lipophilicity than harpagide (XlogP not reported, AlogP of -2.00) [1]. In contrast, 8-O-acetylharpagide (XlogP: -2.00, AlogP: -2.50) and antirrhinoside (XlogP: -2.20, AlogP: -2.20) are predicted to be more hydrophilic [2][3]. This difference in lipophilicity is a key determinant of passive membrane permeability and predicted oral bioavailability.

Iridoid Glycosides Pharmacokinetics Drug-likeness ADMET

Molecular Weight & Structural Divergence

Caprarioside (C22H28O11, MW 468.45) is an 8-O-benzoylated derivative of harpagide (C15H24O10, MW 364.35) [1]. The addition of the benzoyl group results in a significant increase in molecular weight (approximately 104 g/mol) and a change in molecular formula, distinguishing it from other common harpagide derivatives like 8-O-acetylharpagide (C17H26O11, MW 406.40) and antirrhinoside (C15H22O10, MW 362.33) [2]. This structural difference is the primary source of Caprarioside's unique physicochemical and potential biological properties.

Iridoid Glycosides Chemotaxonomy Natural Product Chemistry

Predicted Oral Bioavailability

In silico ADMET predictions suggest a potential difference in oral bioavailability between Caprarioside and its parent compound harpagide. Caprarioside is predicted to have a 64.94% probability of human intestinal absorption (HIA+) and an 80.00% probability of being non-bioavailable orally [1]. While similar predictions for harpagide are not available from the same source, a class-level review of iridoids notes that most exhibit low oral bioavailability [2]. This suggests that while Caprarioside's increased lipophilicity (see Evidence Item 1) may not directly translate to high oral bioavailability, it could influence its pharmacokinetic profile differently compared to more hydrophilic analogs.

Iridoid Glycosides Pharmacokinetics Drug-likeness Oral Bioavailability

Lack of Antibacterial Activity Data

A preliminary antibacterial evaluation of Caprarioside against a panel of Gram-positive and Gram-negative strains has been performed [1]. However, the published report does not contain any quantitative data, such as minimum inhibitory concentration (MIC) values or zone of inhibition diameters. Therefore, no evidence-based claim can be made regarding the potency, spectrum, or selectivity of Caprarioside's antibacterial activity, nor can it be meaningfully compared to other iridoids with known antibacterial activity, such as harpagide .

Iridoid Glycosides Antibacterial Antimicrobial

Caprarioside Application Scenarios


Natural Product Chemistry & Analytical Methods

Given its unique 8-O-benzoyl structure and complete spectroscopic characterization (1D and 2D NMR, HRESIMS) reported in the literature, Caprarioside is a well-defined reference standard [1]. It is ideally suited for analytical chemistry applications, including the development and validation of HPLC methods for the quality control of *Capraria biflora*, *Scrophularia ningpoensis*, or other plant materials where it serves as a marker compound [2]. Its distinct molecular weight (468.45) and formula (C22H28O11) facilitate unambiguous identification .

In Vitro Iridoid SAR Studies

Caprarioside is a critical tool compound for *in vitro* SAR studies aimed at understanding the impact of 8-O-acylation on the biological activity of the harpagide scaffold. By comparing Caprarioside (benzoyl) directly against harpagide (H) and 8-O-acetylharpagide (acetyl) in parallel assays, researchers can isolate the effect of the aromatic benzoyl moiety on parameters like cytotoxicity, enzyme inhibition, or cell signaling. The documented differences in predicted lipophilicity (XlogP: -1.00) provide a physicochemical rationale for initiating such comparative studies [3].

Chemotaxonomic & Metabolomic Investigations

Caprarioside has been isolated from multiple species across at least two plant families (*Capraria biflora*, *Phlogacanthus curviflorus*, *Scrophularia ningpoensis*) [1][4]. This makes it a valuable reference standard for chemotaxonomic studies and metabolomic profiling of plants within the Scrophulariaceae and Acanthaceae families. Its presence or absence can be used as a chemical marker to delineate species, investigate phylogenetic relationships, or assess the phytochemical impact of environmental or genetic variables.

Lipophilic Iridoid Scaffold Studies

Based on its predicted physicochemical properties, Caprarioside is a suitable candidate for research applications where a more lipophilic iridoid is required. With a calculated XlogP of -1.00, it is significantly more lipophilic than its comparators 8-O-acetylharpagide (XlogP: -2.00) and antirrhinoside (XlogP: -2.20) [3][5]. This property could be advantageous in assays involving lipophilic environments, such as studies of membrane interaction, passive cellular uptake, or formulation development where improved solubility in non-polar solvents is desired [6].

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